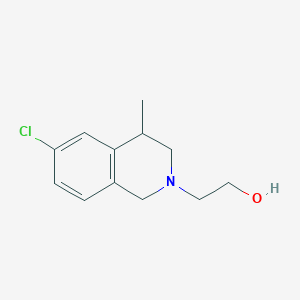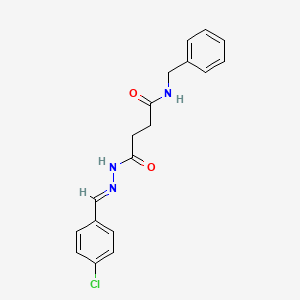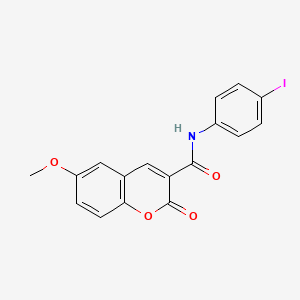![molecular formula C12H15NO3 B11111712 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide](/img/structure/B11111712.png)
3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide is an organic compound that features a benzodioxole ring fused with an ethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Introduction of the Ethylpropanamide Group: The ethylpropanamide group can be introduced via an amide coupling reaction using ethylamine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amide group or the benzodioxole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used to study the effects of benzodioxole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzodioxole ring can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-2-propanone: This compound has a similar benzodioxole ring but differs in the functional group attached to the ring.
3-(Benzo[d][1,3]dioxol-5-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-N-ethylpropanamide is unique due to its specific combination of the benzodioxole ring and the ethylpropanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C12H15NO3/c1-2-13-12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3,(H,13,14) |
InChI Key |
AGMIYXCNZUYBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-benzylideneamino]pyridine-3-carboxamide](/img/structure/B11111633.png)

![(6E)-6-{2-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}hexane-1,2,3,4,5-pentol](/img/structure/B11111648.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11111657.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11111663.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11111672.png)
![Methyl 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11111685.png)
![N'-[(E)-naphthalen-1-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11111703.png)

![N-{2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B11111714.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B11111722.png)
![2-chloro-N-(2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11111730.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)

